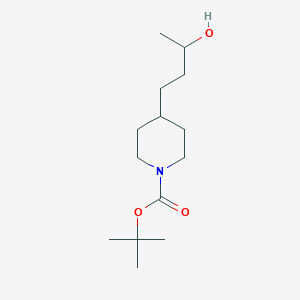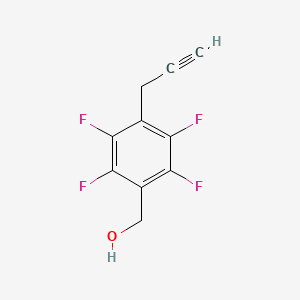
2,3,5,6-Tetrafluoro-4-(2-propyn-1-yl)benzyl Alcohol
描述
2,3,5,6-Tetrafluoro-4-(2-propyn-1-yl)benzyl Alcohol is a fluorinated organic compound with the molecular formula C10H6F4O It is characterized by the presence of four fluorine atoms attached to a benzene ring, along with a propargyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-(2-propyn-1-yl)benzyl Alcohol typically involves multiple steps. One common method starts with the fluorination of 2,3,5,6-tetrachloroterephthalonitrile, followed by hydrolysis, acylation, reduction, and dehydroxylation reactions . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation, diazotization, and hydrolysis reactions. The process is designed to be efficient and environmentally friendly, with catalysts and solvents being recycled to reduce pollution .
化学反应分析
Types of Reactions
2,3,5,6-Tetrafluoro-4-(2-propyn-1-yl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, sulfuric acid for hydrolysis, and various catalysts for facilitating reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carbonyl compound, while substitution reactions can produce a variety of fluorinated derivatives.
科学研究应用
2,3,5,6-Tetrafluoro-4-(2-propyn-1-yl)benzyl Alcohol has several scientific research applications:
作用机制
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(2-propyn-1-yl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The propargyl group can participate in various chemical reactions, while the fluorine atoms influence the compound’s reactivity and stability. These interactions can affect biological processes and chemical reactions, making the compound valuable for research and industrial applications .
相似化合物的比较
Similar Compounds
4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol: Similar in structure but with a methyl group instead of a propargyl group.
2,3,5,6-Tetrafluorobenzyl alcohol: Lacks the propargyl group, making it less reactive in certain reactions.
4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol: Contains a methoxymethyl group, which alters its chemical properties and applications.
Uniqueness
2,3,5,6-Tetrafluoro-4-(2-propyn-1-yl)benzyl Alcohol is unique due to the presence of the propargyl group, which enhances its reactivity and potential for diverse applications. The combination of fluorine atoms and the propargyl group makes it a versatile compound for various scientific and industrial uses .
属性
分子式 |
C10H6F4O |
|---|---|
分子量 |
218.15 g/mol |
IUPAC 名称 |
(2,3,5,6-tetrafluoro-4-prop-2-ynylphenyl)methanol |
InChI |
InChI=1S/C10H6F4O/c1-2-3-5-7(11)9(13)6(4-15)10(14)8(5)12/h1,15H,3-4H2 |
InChI 键 |
HSWOILMZLAARCG-UHFFFAOYSA-N |
规范 SMILES |
C#CCC1=C(C(=C(C(=C1F)F)CO)F)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
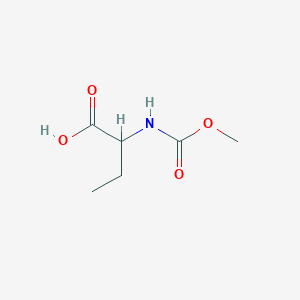
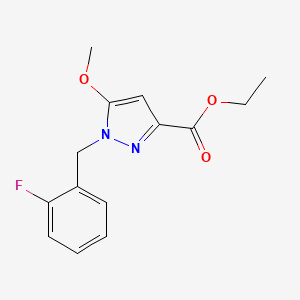
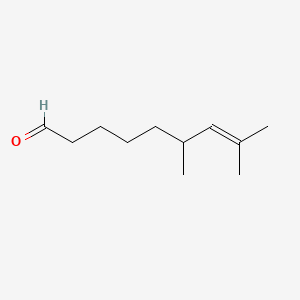
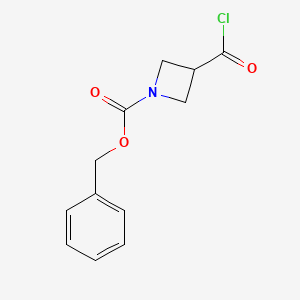
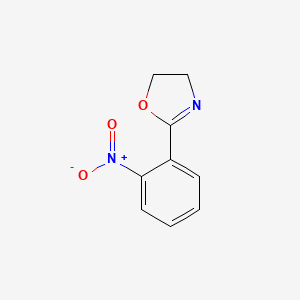
![1-[(6-chloro(2H,4H-benzo[e]1,3-dioxin-8-yl))methoxy]-2-nitrobenzene](/img/structure/B8518388.png)
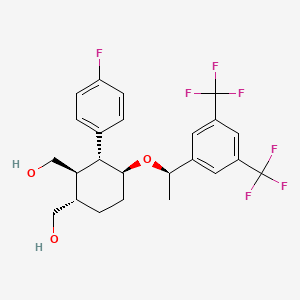
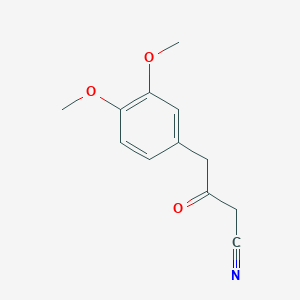
![Ethyl 6-[(prop-2-en-1-yl)oxy]-1H-indole-2-carboxylate](/img/structure/B8518399.png)
![1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-N-methylpiperidin-4-amine](/img/structure/B8518413.png)
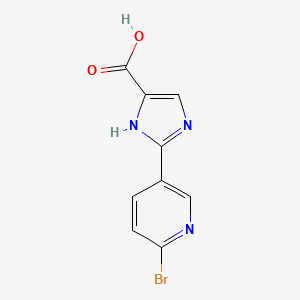
![2-p-Tolylbenzo[d]thiazol-5-amine](/img/structure/B8518423.png)
![Methyl 2-methyl-3h-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B8518437.png)
